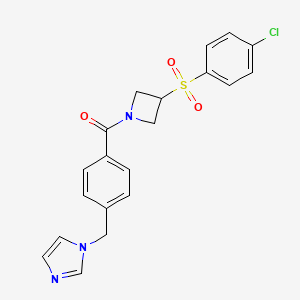

![molecular formula C25H21FN2O4S B2415177 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866808-66-4](/img/structure/B2415177.png)

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

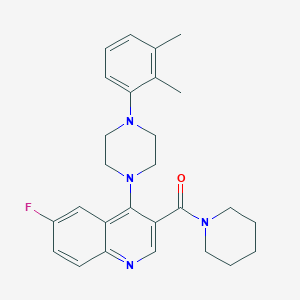

The compound “2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide” is a quinoline derivative . It has a molecular formula of C25H21FN2O4S. This compound is part of a larger family of nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms .

Aplicaciones Científicas De Investigación

- The compound’s unique structure, featuring a quinoline ring and a sulfonyl group, makes it an interesting candidate for C-H activation reactions. Researchers have explored its potential as a catalyst or ligand in transition-metal-mediated C-H functionalization reactions. These reactions allow the direct functionalization of C-H bonds, which are typically unreactive, leading to the synthesis of complex organic molecules .

- The compound’s aryl sulfone moiety (sulfonyl group) can serve as a versatile handle for Suzuki-Miyaura cross-coupling reactions. By coupling it with various aryl or heteroaryl boronic acids, researchers can access diverse biaryl compounds. These reactions are valuable in medicinal chemistry, materials science, and natural product synthesis .

- The compound’s trifluoromethyl-substituted quinoline ring can be modified to create novel phosphine ligands. For instance, “Tris(4-fluorophenyl)phosphine” (CAS RN: 18437-78-0) is a derivative of this compound. Phosphine ligands play a crucial role in transition-metal-catalyzed reactions, such as Heck, Stille, and Buchwald-Hartwig couplings .

- Researchers have explored the compound’s potential as an organocatalyst. Its unique combination of a quinoline scaffold and a sulfonyl group may enable it to participate in asymmetric transformations or other catalytic processes. Organocatalysis is an essential field for green and sustainable synthesis .

- The compound’s structural features suggest potential biological activity. Researchers have investigated its interactions with enzymes, receptors, or other biomolecules. It may exhibit antimicrobial, antitumor, or anti-inflammatory properties. Medicinal chemists explore its derivatives for drug discovery .

- The compound’s π-conjugated system (quinoline ring) and electron-withdrawing sulfonyl group make it interesting for materials science. It could serve as a building block for organic semiconductors, OLEDs (organic light-emitting diodes), or other optoelectronic devices. Researchers study its photophysical properties and charge transport behavior .

C-H Activation Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Phosphine Ligand Synthesis

Organocatalysis

Biological Activity and Medicinal Chemistry

Materials Science and Optoelectronics

Propiedades

IUPAC Name |

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN2O4S/c1-16-4-3-5-19(12-16)27-24(29)15-28-14-23(25(30)21-13-17(2)6-11-22(21)28)33(31,32)20-9-7-18(26)8-10-20/h3-14H,15H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXPKFJBMAXROE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2415094.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)

![6-(Phenylmethoxycarbonylamino)-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2415105.png)

![1-(2-methyl-1H-indol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2415110.png)

![3-[5-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2415111.png)

![2-[(Dimethylamino)methyl]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B2415114.png)

![1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2415116.png)